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Compound of Interest

Compound Name: AZD-9164 bromide

Cat. No.: B605786

For researchers and drug development professionals in the respiratory field, the selection of
appropriate pharmacological tools is paramount. This guide provides a comparative analysis of
two M3 muscarinic receptor antagonists: AZD-9164 bromide, an investigational compound,
and aclidinium bromide, an established therapy for Chronic Obstructive Pulmonary Disease
(COPD). This comparison is based on available preclinical and clinical data to assist in the
selection of the most suitable compound for research and development purposes.
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Feature AZD-9164 Bromide Aclidinium Bromide

Experimental; Reached Phase )
Approved for maintenance

Development Status Il clinical trials, development
treatment of COPD[2].

discontinued[1].

Long-acting muscarinic

Potent and selective M3 antagonist (LAMA) with high
Primary Target muscarinic acetylcholine affinity for all five muscarinic
receptor antagonist[1][3]. receptor subtypes (M1-M5)[4]

[5].

] Approved for the long-term
Investigated for the treatment ]
_ o _ . maintenance treatment of
Therapeutic Indication of Chronic Obstructive ) )
] ] bronchospasm associated with
(Investigated/Approved) Pulmonary Disease (COPD)

o COPD, including chronic

bronchitis and emphysema.
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Pharmacological Profile: A Head-to-Head
Comparison

The efficacy of muscarinic antagonists in COPD is primarily driven by their interaction with M3
receptors on bronchial smooth muscle, leading to bronchodilation. While both AZD-9164 and
aclidinium bromide target this mechanism, their receptor affinity and kinetic profiles exhibit
notable differences.

Table 1: Muscarinic Receptor Binding Affinity

M1 M2 M3 M4 M5
Compoun o o o o o Referenc
d Affinity Affinity Affinity Affinity Affinity

e

(Ki, nM) (Ki, nM) (Ki, nM) (Ki, nM) (Ki, nM)
AZD-9164 Data not Data not Potent Data not Data not (]
Bromide available available antagonist available available
Aclidinium Subnanom  Subnanom = Subnanom  Subnanom = Subnanom A5

Bromide olar olar olar olar olar

Note: While specific Ki values for AZD-9164 across all muscarinic subtypes are not publicly
available, it is consistently described as a potent and selective M3 antagonist.

Table 2: Pharmacodynamic and Pharmacokinetic Properties
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Parameter AZD-9164 Bromide Aclidinium Bromide

) Not explicitly stated, but Faster onset of action
Onset of Action o ] ]
bronchodilation was observed.  compared to tiotropium([5].

Long-acting, with ) )
Long duration of action, though

Duration of Action bronchodilation maintained ] )
) shorter than tiotropium[5].
overnight[3].
Rapidly hydrolyzed in plasma,
) ) resulting in a short systemic
Plasma Half-life Data not available. ) ]
half-life and low systemic
exposure.
] ) Rapidly hydrolyzed to two
Metabolism Data not available.

major inactive metabolites.

Clinical Efficacy in COPD: A Review of the Data

Clinical trials for both compounds have demonstrated their efficacy in improving lung function in
patients with COPD, as measured by the Forced Expiratory Volume in 1 second (FEV1).

Table 3: Summary of Clinical Trial Results (FEV1 Improvement)
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Change in Change in
Trough Peak FEV1
Compound Study Dose Reference
FEV1 from from
Baseline Baseline
100 pg, 400 12%, 17%,
AZD-9164 pg, 1200 pg Maintained 12%
_ Phase II _ _ , [3]
Bromide (single overnight increase,
doses) respectively
86 mL, 124 146 mL, 192
o ACCORD _ _
Aclidinium 200 pg BID, mL increase mL increase
_ COPD | [4]
Bromide 400 pg BID vs. placebo, vs. placebo,
(Phase 111) ) )
respectively respectively
Significant
o increase (150 o
Aclidinium 6-week Not explicitly
_ 400 pg BID mL FEV1 [1]
Bromide Phase IlIb stated
AUCO0-24 vs.
placebo)

Note: Direct comparison of percentage increase and volume increase in FEV1 should be done

with caution due to differences in study design and reporting.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed

methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor

Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for

muscarinic receptors.

Materials:
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o Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-
K1 cells).

e Radioligand (e.g., [3H]-N-methylscopolamine, [*H]-QNB).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

o Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4.

» Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determination of non-specific
binding.

e Test compounds (AZD-9164 bromide, aclidinium bromide).

» 96-well plates.

e Glass fiber filters.

« Filtration apparatus (cell harvester).

¢ Scintillation counter and scintillation fluid.

Procedure:

 Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay
buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay
buffer. Determine the protein concentration.

e Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd,
and varying concentrations of the test compound. For determining non-specific binding, a
separate set of wells should contain the radioligand and a high concentration of an unlabeled
antagonist.

 Incubation: Add the membrane preparation to each well to initiate the binding reaction.
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90
minutes).
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« Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

o Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the specific binding against the log concentration of the test compound to
determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Functional Antagonism

This protocol assesses the functional antagonist activity of a compound on smooth muscle
contraction.

Materials:
 |solated tissue (e.g., guinea pig trachea, rat bladder).

e Organ bath system with a temperature-controlled chamber (37°C), aeration (95% Oz / 5%
CO02), and an isometric force transducer.

e Physiological salt solution (e.g., Krebs-Henseleit solution).
e Muscarinic agonist (e.g., carbachol, acetylcholine).

e Test compounds (AZD-9164 bromide, aclidinium bromide).
Procedure:

o Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing
physiological salt solution under a resting tension.

o Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

e Agonist Concentration-Response Curve: Generate a cumulative concentration-response
curve for the muscarinic agonist to establish a baseline contractile response.
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e Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test
compound for a predetermined period.

o Second Agonist Curve: In the presence of the antagonist, generate a second cumulative
concentration-response curve for the agonist.

» Data Analysis: Compare the agonist concentration-response curves in the absence and
presence of the antagonist. A rightward shift in the curve in the presence of the antagonist
indicates competitive antagonism. The Schild regression analysis can be used to determine
the pA2 value, which represents the negative logarithm of the molar concentration of the
antagonist that produces a two-fold shift in the agonist dose-response curve.

Visualizing the Mechanism of Action

To understand how these antagonists exert their effects, it is crucial to visualize the underlying
signaling pathway and the experimental workflow.

M3 Muscarinic Receptor Signaling Pathway

Smooth Muscle Cell

Downstream Signaling

AZD-9164 | Aclidinium
(Antagonist)  IEEEEECISCC]

Acetylcholine (ACh)

Click to download full resolution via product page

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Cells.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for a Radioligand Binding Assay.

Conclusion
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Both AZD-9164 bromide and aclidinium bromide are potent antagonists of the M3 muscarinic
receptor. Aclidinium bromide is a well-characterized drug with proven clinical efficacy and a
favorable safety profile for the treatment of COPD. AZD-9164 bromide, while not commercially
available, represents a valuable research tool for investigating M3 receptor pharmacology,
particularly for studies requiring a compound with high M3 selectivity. The choice between
these two compounds will ultimately depend on the specific aims of the research, with
aclidinium bromide being the standard for clinical and translational studies, and AZD-9164
serving as a more specialized tool for preclinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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